3-Azidopropane-1-sulfonyl chloride
Overview
Description
3-Azidopropane-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₆ClN₃O₂S It is a sulfonyl chloride derivative characterized by the presence of an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Azidopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or alcohols, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
3-Azidopropane-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-azidopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can undergo substitution or reduction to form various functional groups. The sulfonyl chloride moiety is also reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
3-Chloropropane-1-sulfonyl Chloride: Similar structure but lacks the azide group, making it less reactive in certain reactions.
3-Azidopropane-1-sulfonamide: Contains an amide group instead of a chloride, leading to different reactivity and applications.
3-Azidopropane-1-sulfonate: Contains a sulfonate group, which affects its solubility and reactivity.
Uniqueness: 3-Azidopropane-1-sulfonyl chloride is unique due to the presence of both an azide group and a sulfonyl chloride moiety. This combination of functional groups makes it highly versatile in organic synthesis, allowing for a wide range of chemical transformations and applications.
Biological Activity
3-Azidopropane-1-sulfonyl chloride (CAS Number: 1420815-91-3) is a sulfonyl chloride compound with a unique azide functional group. It has garnered attention in the field of organic chemistry due to its potential applications in drug design and synthesis, particularly as a precursor for bioactive compounds. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis pathways, and relevant case studies.
The biological activity of this compound primarily revolves around its ability to act as a reactive intermediate in various chemical reactions. The azide group can participate in:
- Click Chemistry : The azide can undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages that are valuable in drug development and bioconjugation .
- Inhibition of Enzymes : Sulfonyl chlorides like this compound can inhibit specific enzymes by modifying their active sites. For instance, studies have shown that sulfonamides can inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms .
Synthesis and Derivatives
This compound can be synthesized through several methods, often involving the reaction of sulfonic acids with sodium azide in the presence of activating agents like cyanuric chloride . The general synthesis pathway is as follows:
- Activation : Sulfonic acid is activated using cyanuric chloride.
- Reaction with Sodium Azide : The activated sulfonic acid reacts with sodium azide to produce the corresponding sulfonyl azide.
- Chlorination : The sulfonyl azide is then chlorinated to yield this compound.
This compound serves as a precursor for various derivatives that exhibit different biological activities.
Case Study 1: Cancer Treatment
Research has demonstrated that compounds derived from this compound can act as integrin inhibitors, which may be useful in treating cancer. In vitro studies showed that cyclic peptides incorporating this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Enzyme Inhibition
A study investigated the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms. Compounds related to this compound were found to inhibit hCA III with varying potency, indicating their potential role in drug design for conditions requiring enzyme modulation .
Comparative Biological Activity Table
Compound | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Click Chemistry; Enzyme Inhibition | Potential cancer treatment; enzyme modulator |
Sulfanilamide | Carbonic Anhydrase Inhibition | Antimicrobial agent |
Methazolamide | Carbonic Anhydrase Inhibition | Treatment for glaucoma |
Properties
IUPAC Name |
3-azidopropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXLSOOPLSSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034192-11-4 | |
Record name | 3-azidopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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